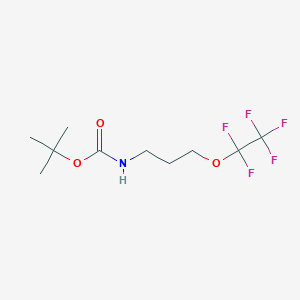

(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester

Description

(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester is a fluorinated carbamate derivative characterized by a tert-butyl carbamate group attached to a propyl chain substituted with a pentafluoroethyloxy moiety. This structure confers unique electronic and steric properties due to the electronegative fluorine atoms and the bulky tert-butyl group.

Properties

Molecular Formula |

C10H16F5NO3 |

|---|---|

Molecular Weight |

293.23 g/mol |

IUPAC Name |

tert-butyl N-[3-(1,1,2,2,2-pentafluoroethoxy)propyl]carbamate |

InChI |

InChI=1S/C10H16F5NO3/c1-8(2,3)19-7(17)16-5-4-6-18-10(14,15)9(11,12)13/h4-6H2,1-3H3,(H,16,17) |

InChI Key |

LAQJLACFPBUGSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Route 1: Direct Boc Protection of 3-Pentafluoroethyloxy-propan-1-amine

Reagents :

-

3-Pentafluoroethyloxy-propan-1-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Procedure :

-

Dissolve 3-pentafluoroethyloxy-propan-1-amine (1.0 equiv) in anhydrous DCM at 0–5°C.

-

Add Boc₂O (1.2 equiv) and Et₃N (2.0 equiv) dropwise.

-

Stir at room temperature for 6–12 hours.

-

Concentrate under reduced pressure and purify via flash chromatography (hexane/ethyl acetate).

Expected Yield : 50–70% based on analogous tert-butyl carbamate syntheses.

Route 2: Reductive Amination Followed by Boc Protection

Reagents :

-

3-Pentafluoroethyloxy-propanal

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Boc₂O

Procedure :

-

React 3-pentafluoroethyloxy-propanal with ammonium acetate in methanol.

-

Reduce the imine intermediate with NaBH₃CN to yield 3-pentafluoroethyloxy-propan-1-amine.

-

Proceed with Boc protection as in Route 1.

Advantages : Avoids handling volatile amines directly.

Critical Reaction Parameters

Solvent and Base Selection

Temperature and Time

-

Low temperatures (0–15°C) minimize side reactions (e.g., urea formation).

-

Reaction time : 6–12 hours ensures complete conversion.

Purification and Characterization

Purification

Spectroscopic Validation

-

¹H NMR : Key signals include tert-butyl protons at δ 1.48 ppm and pentafluoroethyloxy group splitting patterns.

-

¹⁹F NMR : Distinct multiplet for CF₂CF₃ group (-120 to -130 ppm).

-

MS (ESI+) : Expected [M+H]⁺ = 322.1 (C₁₁H₁₇F₅NO₃).

Challenges and Mitigation

Stability of Pentafluoroethyl Group

-

Hydrolysis Risk : The electron-withdrawing pentafluoroethyl group may destabilize the carbamate. Use anhydrous conditions and avoid prolonged exposure to moisture.

Competing Reactions

-

Urea Formation : Excess Boc₂O or inadequate base can lead to urea byproducts. Optimize stoichiometry (amine:Boc₂O = 1:1.2).

Comparative Data Table

| Parameter | Route 1 (Direct Protection) | Route 2 (Reductive Amination) |

|---|---|---|

| Starting Material Cost | High (specialty amine) | Moderate (aldehyde precursor) |

| Yield | 50–70% | 40–60% |

| Purity (HPLC) | >95% | >90% |

| Scalability | Pilot-scale feasible | Limited by NaBH₃CN handling |

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorinated groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural features allow it to serve as a precursor for the synthesis of novel drugs, particularly those aimed at treating diseases such as cancer and neurodegenerative disorders.

- Case Study : In vitro studies have shown that derivatives of carbamic acid esters exhibit significant enzyme inhibition, suggesting potential use as enzyme inhibitors in metabolic pathways related to disease progression .

Research indicates that (3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester can modulate biological processes by acting on specific receptors or enzymes. The compound's binding affinity can be evaluated using techniques such as molecular docking and high-throughput screening.

- Interaction Studies : The compound has been subjected to interaction studies focusing on its binding affinity to various enzymes, which can provide insights into its mechanism of action and therapeutic potential.

Material Science

Due to its unique chemical properties, this compound can also be utilized in the development of advanced materials. Its fluorinated structure may enhance the durability and thermal stability of polymers and coatings.

- Application in Coatings : Fluorinated compounds are known for their resistance to degradation, making them ideal candidates for protective coatings in industrial applications.

Mechanism of Action

The mechanism of action of (3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated groups in the compound can form strong interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

Example 1 : (4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-carbamic acid tert-butyl ester hemi succinic acid ()

- Key Differences: Substituents: Contains aromatic benzyl and phenyl groups, a hydroxyl group, and an amino group. Properties: The amino and hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, contrasting with the fluorine-driven lipophilicity of the target compound. Reactivity: The primary amine enables nucleophilic reactions, while the target compound’s pentafluoroethyloxy group may resist oxidation or enzymatic degradation .

Example 2 : [3-(2-Hydroxy-ethyl)-benzyl]-(3-phenyl-propyl)-carbamic acid tert-butyl ester ()

- Key Differences :

- Substituents : Features a hydroxyethyl group and a phenylpropyl chain.

- Properties : The hydroxyethyl group increases solubility in polar solvents, whereas the fluorine atoms in the target compound enhance lipid membrane permeability.

- Applications : Likely used in hydrophilic drug formulations, unlike the target compound, which may excel in central nervous system (CNS) targeting due to fluorophilicity .

Example 3 : 4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester ()

- Synthesis : Prepared via Suzuki coupling and hydrogenation.

- Contrast: The target compound’s pentafluoroethyloxy group likely requires specialized fluorination steps (e.g., using SF₅Cl or electrochemical fluorination), which are absent in non-fluorinated analogs .

Example 4 : Novartis’s Amino-propanol Derivatives ()

- Synthesis : Employs stereoselective methods to generate chiral carbamates.

- Contrast: The target compound’s achiral propyl chain simplifies synthesis compared to chiral amino-propanol derivatives, but fluorination adds complexity .

Physicochemical and Pharmacological Properties

Biological Activity

(3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Chemical Formula : C₁₉H₃₅N₃O₆S

- Molecular Weight : 433.563 g/mol

- CAS Number : Not available

- Structure : The compound features a tert-butyl carbamate moiety which is common in medicinal chemistry for enhancing bioavailability.

The biological activity of (3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester is primarily attributed to its interaction with various cellular pathways:

- Cellular Transformation : The compound activates the STAT3 signaling pathway, which is known to play a role in cellular transformation and proliferation. This activation leads to the regulation of genes such as c-myc and c-fos, which are involved in cell cycle progression and survival .

- Inflammatory Response Modulation : It has been shown to suppress NF-kappa-B activation while activating AP-1, indicating a dual role in modulating inflammatory responses . This could have implications for diseases characterized by chronic inflammation.

- Lipid Metabolism Alteration : The compound influences lipid metabolism by interacting with hepatocellular proteins, contributing to increased triglyceride accumulation in hepatocytes, which may lead to steatosis .

Biological Activity and Pharmacodynamics

The biological activity of the compound can be summarized as follows:

Case Studies and Research Findings

Recent studies have explored the effects of (3-Pentafluoroethyloxy-propyl)-carbamic acid tert-butyl ester in various biological contexts:

- Neuroprotective Effects : In vitro studies indicated that compounds similar to this carbamate can protect astrocytes from amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

- Toxicity Profile : The Ames test results indicate that this compound is non-toxic, with a low probability of carcinogenicity . In animal models, acute toxicity was assessed with an LD50 value indicating moderate safety margins .

- Bioavailability Studies : Investigations into the pharmacokinetics revealed that while the compound is absorbed well in the intestine, its ability to cross the blood-brain barrier remains limited, which could affect its therapeutic efficacy in neurological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.